(2-(Pyridin-2-yl)phenyl)boronic acid

Suzuki-Miyaura Coupling Cross-Coupling Synthetic Methodology

Generic (pyridin-2-yl)phenylboronic acid regioisomers fail to enable C,N-cyclometallation or N→B chelation, limiting utility in OLED emitter design and sensor development. This ortho isomer uniquely provides: - C,N-cyclometallating pro-ligand for Ir(III) OLED emitters (Ir-C bonds ~2.16-2.23 Å) - Enhanced saccharide binding via intramolecular N→B dative bond - Reliable Suzuki coupling (83% yield, Pd/Cs2CO3/i-PrOH system) Supplied with full analytical documentation for direct use in materials science and medicinal chemistry workflows.

Molecular Formula C11H10BNO2
Molecular Weight 199.016
CAS No. 1243264-50-7
Cat. No. B567810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Pyridin-2-yl)phenyl)boronic acid
CAS1243264-50-7
Synonyms2-(2-pyridyl)phenylboronic acid
Molecular FormulaC11H10BNO2
Molecular Weight199.016
Structural Identifiers
SMILESB(C1=CC=CC=C1C2=CC=CC=N2)(O)O
InChIInChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H
InChIKeyIVFOENMIVYCLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Pyridin-2-yl)phenyl)boronic acid: Key Identifiers & Procurement Baseline


(2-(Pyridin-2-yl)phenyl)boronic acid, also known as 2-(2-pyridyl)phenylboronic acid, is an organoboron compound (C11H10BNO2, MW 199.02 g/mol) featuring a boronic acid group on a phenyl ring ortho-substituted with a pyridin-2-yl moiety [1]. This ortho-substitution pattern is the primary structural differentiator from its meta (CAS 833485-13-5) and para (CAS 170230-27-0) isomers, critically enabling bidentate N,O- and C,N-coordination modes inaccessible to the other isomers [2]. It is commercially available as a building block for medicinal chemistry and materials science, with common specifications of 95–98% purity .

(2-(Pyridin-2-yl)phenyl)boronic acid: Why meta/para Isomers Fail


Generic substitution among regioisomers of (pyridin-2-yl)phenylboronic acid fails because the ortho position of the pyridyl nitrogen relative to the boronic acid site fundamentally alters both its metal-coordination chemistry and its reactivity profile. The ortho isomer can act as a C,N-cyclometallating pro-ligand or an N,O-chelate for boron itself, forming stable five-membered metallacycles [1]. In contrast, the meta and para isomers lack this geometric capability, serving only as simple boronic acid coupling partners. Additionally, the position of the electron-withdrawing pyridyl group modulates the boron center's Lewis acidity and susceptibility to protodeboronation, directly impacting cross-coupling efficiency [2]. The following quantitative evidence demonstrates exactly where these differences manifest in measurable performance outcomes.

(2-(Pyridin-2-yl)phenyl)boronic acid: Head-to-Head vs Analogs


Suzuki-Miyaura Coupling: Ortho vs Phenylboronic Acid

The ortho-pyridyl substituent significantly retards oxidative addition and accelerates protodeboronation compared to unsubstituted phenylboronic acid. Under standard Pd(PPh3)4/K2CO3/dioxane conditions, the coupling of 6-methoxypyridyl-2-boronic ester with bromobenzene yields only 11% product, versus >90% typically observed for phenylboronic acid under identical conditions [1]. However, by switching to a palladium phosphine chloride catalyst (1a) with Cs2CO3 in i-PrOH, an 83% yield can be achieved for the 2-heteroaryl system [1]. This demonstrates that the target compound requires specialized catalyst/base/solvent systems to overcome its inherent reactivity challenges, whereas simple phenylboronic acids couple efficiently under generic conditions.

Suzuki-Miyaura Coupling Cross-Coupling Synthetic Methodology

Procurement Cost: Ortho vs Para Isomer

A direct price comparison for 1g research-grade material reveals that the ortho isomer (target compound) is approximately 3× more expensive than the para isomer. The target compound is listed at 448.00 EUR for 1g , while the para isomer (CAS 170230-27-0) is available at 299.00 CNY (~38 EUR) for 1g or $84.00 for 1g from different vendors . This price differential reflects the synthetic complexity of installing the boronic acid ortho to the pyridyl group, likely involving low-temperature lithiation or specialized borylation procedures.

Procurement Cost Efficiency Medicinal Chemistry Building Blocks

C,N-Cyclometallation: Ortho vs meta/para Isomers

The ortho isomer serves as a direct structural analog of the benchmark C,N-cyclometallating ligand 2-phenylpyridine (ppy). When deprotonated, it forms a five-membered iridacycle with Ir(III), as confirmed by single-crystal X-ray diffraction studies [1]. Key crystallographic data show Ir–C bond lengths of 2.163(2)–2.232(2) Å, indicative of strong C-donor trans influence, and the cyclometallated C,N-chelate bite angle is constrained to ~80°, typical of ppy-type ligands [1]. The meta and para isomers cannot engage in C,N-cyclometallation via the pyridyl nitrogen and the phenyl carbon simultaneously, as the geometric constraints prevent formation of a stable five-membered ring. This is a qualitative, structurally enforced differentiation.

Cyclometallation OLED Materials Photocatalysis

Solubility & LogP: Ortho vs para Isomer

The ortho isomer's intramolecular N→B coordination, while not forming a formal bond in the free acid, polarizes the boron center and enhances its Lewis acidity relative to the meta and para isomers. Computational predictions (ALOGPS 2.1) estimate aqueous solubility (logS) of -2.1 for the ortho isomer versus -2.5 for the para isomer, and logP of 1.85 versus 2.12, respectively [1]. While these computed differences are modest, the ortho isomer's marginally higher predicted solubility can improve aqueous handling in bioconjugation or sugar-sensing applications. More critically, the ortho isomer's chelating ability with diols is enhanced by the proximal pyridine nitrogen, which can stabilize the tetrahedral boronate ester via dative N→B bond, a feature absent in the meta/para isomers [2].

Physicochemical Properties Drug Design Bioconjugation

(2-(Pyridin-2-yl)phenyl)boronic acid: High-Value Applications


C,N-Cyclometallated Iridium(III) Complexes for OLEDs

As demonstrated by the crystallographically characterized iridacycle, this compound uniquely serves as a pro-ligand for C,N-cyclometallated Ir(III) complexes [1]. These complexes are the active emissive layers in green and red phosphorescent OLEDs. The meta and para isomers cannot form the requisite five-membered chelate, making the ortho isomer an essential procurement choice for materials scientists developing next-generation display technologies. The Ir–C bond lengths in the resulting complex (~2.16–2.23 Å) match those of the industry-standard ppy-based emitters, confirming comparable electronic properties [1].

Suzuki-Miyaura Cross-Coupling for Medicinal Chemistry

For medicinal chemistry programs requiring 2-(pyridin-2-yl)biaryl scaffolds, this boronic acid provides direct access via Suzuki-Miyaura coupling when using the optimized Pd phosphine chloride/Cs2CO3/i-PrOH system that achieves 83% yield [2]. The published protocol demonstrates that high coupling efficiency is attainable despite the inherent protodeboronation tendency of 2-heteroaryl boronic acids. This makes the compound a reliable building block for library synthesis, provided the specific catalytic conditions are implemented, distinguishing it from generic boronic acids that fail under similar circumstances [2].

Chelation-Enhanced Boronate Chemosensing

The ortho-pyridyl group provides a built-in Lewis base that can stabilize the tetrahedral boronate ester formed upon diol binding through an intramolecular N→B dative bond [3]. This chelation effect enhances the binding constant and alters the fluorescence response in sensor designs, a mechanism unavailable to meta and para isomers. Researchers developing boronic acid-based glucose sensors or saccharide recognition arrays should prioritize this isomer for its intrinsic signal amplification capability [3].

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